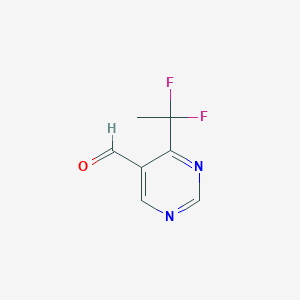

4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde

Description

4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde (CAS: 1427195-32-1, MFCD24368634) is a fluorinated pyrimidine derivative featuring a 1,1-difluoroethyl group at position 4 and an aldehyde (-CHO) group at position 5 of the pyrimidine ring. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, confers electron-deficient characteristics, while the difluoroethyl group enhances lipophilicity and metabolic stability. This compound is pivotal in medicinal chemistry, serving as a precursor for synthesizing imines, hydrazones, or nucleophilic addition products. Its purity is listed as 95% (Combi-Blocks catalog, 1997) .

Properties

IUPAC Name |

4-(1,1-difluoroethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c1-7(8,9)6-5(3-12)2-10-4-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGAIPUCLFBJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde typically involves the introduction of the difluoroethyl group to the pyrimidine ring followed by the formation of the aldehyde group. One common method involves the reaction of a pyrimidine derivative with a difluoroethylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(1,1-Difluoroethyl)pyrimidine-5-carboxylic acid.

Reduction: Formation of 4-(1,1-Difluoroethyl)pyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde is C₇H₆F₂N₂O. The presence of the aldehyde group primarily influences its reactivity, allowing it to undergo typical reactions associated with aldehydes such as:

- Nucleophilic addition : The aldehyde can react with nucleophiles to form alcohols or other derivatives.

- Condensation reactions : It can participate in condensation reactions to form larger molecules.

- Oxidation : The aldehyde can be oxidized to form carboxylic acids.

These properties make it a versatile compound for synthesizing more complex organic molecules, potentially leading to new therapeutic agents.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential as a bioactive compound. Research indicates that compounds with similar structures exhibit significant interactions with biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer pathways, similar to other pyrimidine derivatives.

- Antiviral Activity : Given the structural similarities to known antiviral agents, it is hypothesized that this compound may exhibit antiviral properties worthy of further exploration.

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research has shown that pyrimidine derivatives can effectively inhibit CDK2/4/6, which are crucial in cell cycle regulation and cancer proliferation. For instance, compounds structurally related to this compound demonstrated enhanced potency against CDK2 in cellular models .

- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Aldehydes

Structural and Functional Group Differences

The compound is compared to five related aldehydes (Table 1), focusing on aromatic systems, substituents, and functional groups:

HA-4837 (4-(1,1-Difluoroethyl)benzaldehyde) : Benzene ring with a formyl group and a 1,1-difluoroethyl substituent.

SS-7767 (2,2-Difluoro-4-formylbenzodioxole) : Benzodioxole ring (fused benzene and dioxole) with difluoro and formyl groups.

OT-5089 (2,3-Difluoro-4-formylbenzoic acid) : Benzoic acid scaffold with fluorine and aldehyde substituents.

JF-4854 (2,4-Difluoro-3-formylbenzoic acid) : Similar to OT-5089 but with shifted fluorine and aldehyde positions.

JG-7076 (2,4-Difluoro-5-formylbenzoic acid) : Benzoic acid derivative with fluorine and aldehyde in distinct positions.

Key Differences :

- Aromatic System : HD-9239 uses a pyrimidine ring, while others feature benzene, benzodioxole, or benzoic acid scaffolds. Pyrimidine’s electron-deficient nature enhances aldehyde reactivity compared to benzene-based analogs.

- Substituent Effects: The 1,1-difluoroethyl group in HD-9239 and HA-4837 is strongly electron-withdrawing, polarizing the aldehyde for nucleophilic attack.

- Applications : Pyrimidine derivatives are common in drug discovery (e.g., antiviral agents), whereas benzoic acid analogs may serve as ligands or intermediates for carboxylate-containing molecules.

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number | MFCD Code |

|---|---|---|---|---|---|

| 4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde | C₇H₇F₂N₂O | 173 | 95% | 1427195-32-1 | MFCD24368634 |

| 4-(1,1-Difluoroethyl)benzaldehyde | C₉H₉F₂O | 171 | 95% | 55805-22-6 | MFCD17015610 |

| 2,2-Difluoro-4-formylbenzodioxole | C₈H₅F₂O₃ | 202 | 96% | 119895-68-0 | MFCD00792419 |

| 2,3-Difluoro-4-formylbenzoic acid | C₈H₄F₂O₃ | 186 | 95% | 1897016-64-6 | MFCD32639736 |

| 2,4-Difluoro-3-formylbenzoic acid | C₈H₄F₂O₃ | 186 | 95% | 1203662-27-4 | MFCD20660537 |

| 2,4-Difluoro-5-formylbenzoic acid | C₈H₄F₂O₃ | 186 | 95% | 1162674-68-1 | MFCD12196969 |

Note: Molecular weights calculated based on structural formulas.

Research Findings and Implications

Electronic Effects : Fluorine substituents increase aldehyde electrophilicity, but the pyrimidine ring in HD-9239 amplifies this effect compared to benzene analogs. This makes HD-9239 more reactive in nucleophilic additions .

Metabolic Stability: Difluoroethyl groups reduce oxidative metabolism, enhancing HD-9239’s utility in drug candidates over non-fluorinated analogs.

Solubility : Benzoic acid derivatives (OT-5089, etc.) exhibit higher aqueous solubility due to -COOH, whereas HD-9239’s lipophilicity favors blood-brain barrier penetration.

Biological Activity

4-(1,1-Difluoroethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. Pyrimidines are known for their diverse roles in drug development, particularly in targeting various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a difluoroethyl group and an aldehyde functional group. The synthesis typically involves the reaction of difluoroethylamine with pyrimidine derivatives under controlled conditions to yield the desired compound. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).

- Mechanism : The compound may induce apoptosis through the inhibition of cell proliferation and modulation of apoptotic pathways.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have indicated its effectiveness against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, leading to enhanced cytotoxicity in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within microbial cells, contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Combination Therapy in Cancer Treatment : A study demonstrated that combining this compound with established chemotherapeutics like cisplatin resulted in synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria, showing significant reduction in bacterial load in vitro and promising results in animal models .

Q & A

Q. What are the optimal synthetic routes for 4-(1,1-difluoroethyl)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of aldehydes with urea/thiourea derivatives or cross-coupling reactions. For fluorinated analogs like this compound, fluorination steps (e.g., using DAST or Selectfluor reagents) are critical. For example, analogous compounds in (Heterocycl. Commun. 2013) achieved 70–78% yields via condensation reactions under reflux in ethanol. Key variables include temperature control (to avoid decomposition of the aldehyde group) and stoichiometric ratios of fluorinating agents. Monitoring via TLC or HPLC is recommended to optimize intermediate purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : NMR distinguishes between fluorinated substituents (e.g., difluoroethyl vs. monofluoro groups). For example, reports bond angles (e.g., C8C–C7C–C20C: 125.96°) derived from X-ray crystallography for structurally related pyrimidines, aiding in conformational analysis.

- IR Spectroscopy : The aldehyde carbonyl stretch (~1700 cm) and pyrimidine ring vibrations (~1600 cm) should be prominent.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate substituent positions .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer: Common issues include:

- Aldehyde Oxidation : The aldehyde group is prone to oxidation. Use inert atmospheres (N/Ar) and low-temperature conditions.

- Fluorine Loss : Harsh reaction conditions may cleave C–F bonds. Select milder fluorinating agents (e.g., Deoxo-Fluor instead of DAST).

- Byproduct Formation : highlights the use of column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers, with yields improved by gradient elution .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing difluoroethyl group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT) can predict charge distribution, as seen in ’s bond angle data (e.g., N1C–C7C–C20C: 114.36°), which correlates with steric and electronic effects. Experimentally, Suzuki-Miyaura coupling with arylboronic acids could be tested under Pd catalysis, with reaction progress monitored via NMR to track fluorine retention .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. For example:

- False Positives in Enzyme Inhibition : Test compound stability in assay buffers (e.g., pH-dependent aldehyde hydration). Use LC-MS to confirm integrity.

- Batch Variability : Compare multiple synthetic batches via HPLC ( used elemental analysis for purity validation).

- Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

Methodological Answer:

- Docking Studies : Use software like AutoDock to predict binding to target proteins (e.g., kinases or GPCRs). The aldehyde moiety may form Schiff bases with lysine residues, requiring flexible docking protocols.

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic stability. The difluoroethyl group’s electronegativity may reduce metabolic oxidation, as seen in fluorinated analogs in .

Q. What analytical challenges arise in studying degradation products of this compound under physiological conditions?

Methodological Answer:

- Aldehyde Hydration : The aldehyde may hydrate to a gem-diol in aqueous media, detectable via NMR (disappearance of aldehyde proton at ~9–10 ppm).

- Oxidative Degradation : Use LC-MS/MS to identify products like carboxylic acids. Accelerated stability studies (40°C/75% RH) can model degradation pathways.

- Fluorine Loss : NMR tracks defluorination, a common issue in fluorinated drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.